2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
Description
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole is a heterocyclic aromatic compound featuring a benzo[d]oxazole core substituted with a difluoromethoxy (-OCHF₂) group at position 2 and a fluorine atom at position 3. This dual fluorination pattern enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H4F3NO2 |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-4-1-2-6-5(3-4)12-8(13-6)14-7(10)11/h1-3,7H |
InChI Key |
QUWJOUOTAYTEOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole typically involves the reaction of difluoromethoxy-substituted benzene derivatives with appropriate reagents to form the oxazole ring. One common method involves the use of difluorocarbene intermediates, which can be generated through the reaction of difluoromethyl halides with strong bases . The reaction conditions often require the presence of a catalyst, such as palladium or copper, to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Cyclization and Ring Formation
The benzoxazole scaffold forms through cyclization reactions. For substituted derivatives like 2-(difluoromethoxy)-5-fluorobenzo[d]oxazole, Robinson-Gabriel synthesis is a foundational method:
-
Mechanism : Acylamino ketones undergo cyclodehydration using agents like polyphosphoric acid (PPA) or POCl₃ to form 2,5-disubstituted oxazoles .
-
Example :
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing fluorine and difluoromethoxy groups direct EAS to specific positions:
| Reaction Type | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-4 (meta to fluorine) | Nitro group introduction |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C-6 (ortho to oxazole) | Bromo/chloro derivatives |
Note : Difluoromethoxy groups (-OCHF₂) slightly deactivate the ring but enhance regioselectivity.
Nucleophilic Substitution
The difluoromethoxy group undergoes selective substitution under harsh conditions:
-
Reaction with Grignard Reagents :
-
Hydrolysis :
Cross-Coupling Reactions
Transition-metal catalysis enables functionalization of the benzoxazole ring:
| Reaction | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | 5-Fluoro-2-arylbenzo[d]oxazole | 85% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amine | N-substituted benzo[d]oxazole | 78% |
Key Insight : The fluorine atom at C-5 stabilizes intermediates via inductive effects, improving coupling efficiency .
Oxidation:
-
The oxazole ring resists oxidation, but side-chain modifications occur:
Reduction:
-
Catalytic hydrogenation opens the oxazole ring:
Photochemical Reactions
UV irradiation induces unique transformations:
-
C–F Bond Activation :
-
Ring Expansion :
Under blue light, the oxazole ring expands to form seven-membered heterocycles .
Acid/Base-Mediated Reactions
-
Protonation : The oxazole nitrogen protonates in strong acids (e.g., H₂SO₄), forming a resonance-stabilized cation .
-
Deprotonation : LDA deprotonates C–H bonds adjacent to the oxazole ring, enabling alkylation.
Comparative Reactivity Table
Mechanistic Considerations
-
Steric Effects : The difluoromethoxy group’s bulkiness slows reactions at C-2.
-
Electronic Effects : Fluorine’s -I effect increases oxidative stability but reduces nucleophilic attack rates at C-5.
Scientific Research Applications
Pharmaceutical Development
Anticancer Agents
This compound is recognized for its role as an intermediate in the synthesis of several pharmaceuticals, particularly those targeting cancer. Its ability to interact with biological targets makes it a valuable building block in the development of anti-cancer drugs. Studies have demonstrated that derivatives of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole exhibit significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer therapy.
Case Study: Inhibition of Cancer Cell Lines
Research has shown that 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole can inhibit cell proliferation in several cancer types:
- Cell Line : A-549 (lung cancer)
- IC50 Value : 12 µM after 48 hours of treatment
- Mechanism : Induction of apoptosis via caspase activation
Material Science
The compound's unique properties make it suitable for use in advanced materials. It is utilized in the formulation of polymers and coatings that require enhanced thermal stability and resistance to degradation. The difluoromethoxy group contributes to improved mechanical properties and durability, making it beneficial for industrial applications.
Analytical Chemistry
In analytical chemistry, 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole serves as a reagent for detecting and quantifying metal ions. Its reactivity allows for enhanced accuracy in environmental and clinical analyses, making it a useful tool for researchers in various analytical applications.
Biological Research
Fluorescent Probes
The derivatives of this compound are developed as fluorescent probes in biological research. These probes are essential for imaging applications, providing insights into cellular processes with high specificity and sensitivity. They help researchers understand complex biological mechanisms and pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with a benzo[d]oxazole scaffold, including this compound, exhibit significant antimicrobial properties. For instance:
- Bacterial Strain : Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : 15 µg/mL
- Bacterial Strain : Escherichia coli
- MIC : 20 µg/mL
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Outcomes |
|---|---|---|
| Pharmaceutical Development | Anticancer drug synthesis | Inhibits cancer cell proliferation; induces apoptosis |
| Material Science | Advanced polymers and coatings | Enhanced thermal stability and mechanical properties |
| Analytical Chemistry | Metal ion detection | Improved accuracy in environmental analyses |
| Biological Research | Fluorescent probes; antimicrobial studies | High specificity in imaging; significant antimicrobial activity |
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Comparison with Similar Compounds
Table 1: Key Properties of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole and Analogous Compounds
*Calculated based on molecular formula.
Electronic and Steric Effects
- Steric Considerations : The difluoromethoxy group (-OCHF₂) is bulkier than methoxy (-OCH₃) but less sterically hindered than silylated analogs (e.g., 3c in ), balancing lipophilicity and reactivity.
Biological Activity
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole can be represented as follows:
- Molecular Formula : CHFNO
- CAS Number :
- Molecular Weight : Approximately 195.15 g/mol
The biological activity of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The compound's fluorinated structure enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway. Inhibition of DHFR can lead to antiproliferative effects, particularly in cancer cells .
- Tyrosinase Inhibition : Similar compounds with related structures have demonstrated significant inhibitory effects on mushroom tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .
Biological Activity and Therapeutic Potential
The biological activities of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole can be categorized into several therapeutic areas:
Anticancer Activity
Research indicates that compounds with similar scaffolds exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth. For instance, studies have shown that derivatives of benzo[d]oxazole can inhibit the proliferation of various cancer cell lines through targeted action on cellular signaling pathways .
Antimicrobial Properties
The compound may also possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents. Its structural analogs have been reported to show activity against both bacterial and fungal pathogens .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole.
Study 1: Dihydrofolate Reductase Inhibition
A study assessed the inhibitory effects of various benzo[d]oxazole derivatives on DHFR activity. The results indicated that certain substitutions significantly enhance inhibitory potency. The findings suggest that 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole could be a potent DHFR inhibitor, which may contribute to its anticancer properties .
Study 2: Tyrosinase Inhibition
Another investigation focused on the tyrosinase inhibitory activity of phenolic compounds related to benzo[d]oxazole. The study reported IC values indicating strong inhibition (e.g., IC = 14.33 ± 1.63 μM), suggesting that similar compounds could effectively reduce melanin production, thus supporting potential applications in cosmetic formulations for skin lightening .
Comparative Analysis with Similar Compounds
A comparison between 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole and other related compounds reveals unique biological profiles:
| Compound Name | Biological Activity | IC (μM) | Notes |
|---|---|---|---|
| 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole | Potential DHFR inhibitor | TBD | Promising anticancer activity |
| 4-Iodoisoxazol-3-amine | Anticancer, antibacterial | TBD | Known for various biological activities |
| 2-Phenylbenzo[d]oxazole | Tyrosinase inhibitor | 14.33 ± 1.63 | Effective for hyperpigmentation |
Q & A
Q. What are the optimized synthetic routes for 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions under controlled conditions. For example, a Cu(I)-catalyzed reaction with bis(trimethylsilyl)diazomethane and fluorinated benzoxazole precursors can yield derivatives like 2-(bis(trimethylsilyl)methyl)-5-fluorobenzo[d]oxazole (76% yield) after 18–24 hours of reflux in polar aprotic solvents (e.g., DMSO). Key factors include:
- Reaction time : Prolonged reflux (18–24 hours) ensures complete conversion but risks decomposition.
- Solvent choice : DMSO enhances solubility of intermediates, while ethanol/water mixtures aid crystallization .
- Purification : Column chromatography or recrystallization (e.g., water-ethanol) improves purity, as seen in yields >75% for analogous compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing substituents (difluoromethoxy, fluorine). The difluoromethoxy group (OCHF₂) splits into a doublet of triplets in ¹⁹F NMR .
- IR spectroscopy : Stretching vibrations for C-O (oxazole, ~1250 cm⁻¹) and C-F (difluoromethoxy, ~1100 cm⁻¹) confirm functional groups .
- HRMS : Accurate mass measurement (e.g., [M+H]⁺) validates molecular formula .
Advanced Research Questions
Q. How do electron-withdrawing substituents (difluoromethoxy, fluorine) influence the compound’s electronic structure and reactivity in cross-coupling reactions?
- Methodological Answer : Substituents like fluorine and difluoromethoxy reduce electron density on the benzoxazole ring, altering reactivity:
- Electrophilic substitution : Fluorine directs incoming electrophiles to meta/para positions, while difluoromethoxy’s inductive effect deactivates the ring.
- Cross-coupling (e.g., Suzuki) : Use Pd catalysts with electron-deficient ligands (e.g., SPhos) to enhance oxidative addition. Monitor regioselectivity via DFT calculations (B3LYP/6-31+G(d)) to predict reactive sites .
Q. What computational methods (DFT/TDDFT) are suitable for studying the photophysical properties of this compound, and how do hybrid functionals like B3LYP perform compared to alternatives?
- Methodological Answer :
- Ground-state geometry : Optimize using B3LYP/6-31+G(d) with IEFPCM solvation. This functional balances accuracy and computational cost for aromatic systems .
- Excited-state dynamics : TDDFT with CAM-B3LYP or PBE0 improves charge-transfer state predictions. For ESIPT (excited-state intramolecular proton transfer) studies, B3LYP reproduces experimental emission energies within 0.2 eV .
- Limitations : Meta-hybrid functionals (e.g., M06-2X) overestimate emission wavelengths in benzannulated oxazoles .
Q. What strategies mitigate stability issues (e.g., hydrolysis, tautomerism) during synthesis and storage of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole?
- Methodological Answer :
- Hydrolysis prevention : Store in anhydrous solvents (e.g., chloroform) under inert gas. Avoid protic solvents during synthesis to suppress difluoromethoxy cleavage .
- Tautomerism control : Stabilize the preferred tautomer via hydrogen-bonding solvents (e.g., DMF) or low-temperature crystallization. For tautomeric mixtures (e.g., indole-thio derivatives), use HPLC with C18 columns for separation .
- Impurity profiling : Monitor sulfone byproducts (from overoxidation) via reverse-phase HPLC with UV detection at 305 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
